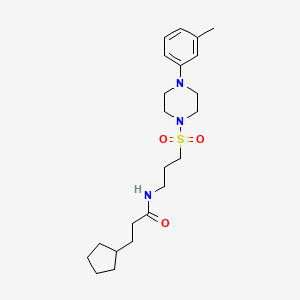
3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide" is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives have been extensively studied due to their potential pharmacological properties. For instance, N-sulfonated derivatives of (2-furoyl)piperazine have shown promising antibacterial activity with mild cytotoxicity, indicating their potential for drug development . Similarly, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors have been designed for the inhibition of glycine transporter-1, which is a target for modulating neurotransmitter levels in the central nervous system .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various sulfonyl chlorides under controlled conditions. For example, the synthesis of N-sulfonated derivatives of (2-furoyl)piperazine was achieved by treating 2-furoyl-1-piperazine with different alkyl/aryl sulfonyl chlorides . In the context of glycine transporter-1 inhibitors, optimization of the benzamide and central ring components of the core scaffold was crucial for achieving in vivo activity . These methods could be relevant for the synthesis of the compound , although specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be modified with various substituents to achieve desired pharmacological properties. X-ray diffraction studies and exit vector plot analysis have been used to study the molecular geometry of related compounds, such as 3-((hetera)cyclobutyl)azetidines, which are analogues of piperazine . These techniques could be applied to analyze the molecular structure of "3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide" to understand its conformational flexibility and potential interactions with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The N-sulfonated derivatives of (2-furoyl)piperazine, for example, were obtained through a reaction with sulfonyl chlorides . The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives involved multiple steps, including the conversion of starting materials through cyclization and substitution reactions . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis and further functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The antibacterial activity and cytotoxicity of these compounds are key properties that have been evaluated in the context of drug development . The hemolytic activity of new heterocyclic derivatives has also been assessed to determine their safety profile . These properties, along with solubility, stability, and reactivity, are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
作用機序
Safety and Hazards
特性
IUPAC Name |
3-cyclopentyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-19-6-4-9-21(18-19)24-13-15-25(16-14-24)29(27,28)17-5-12-23-22(26)11-10-20-7-2-3-8-20/h4,6,9,18,20H,2-3,5,7-8,10-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIJPBANQAICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)
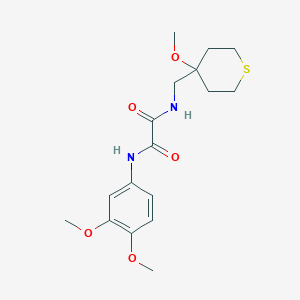
![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)
![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)
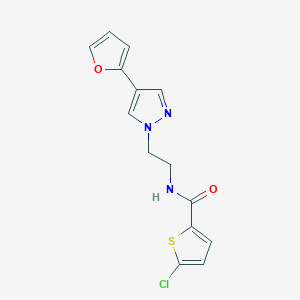
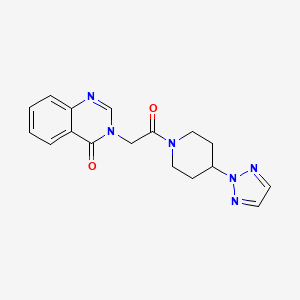

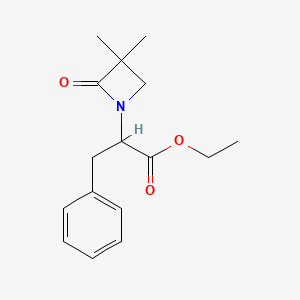
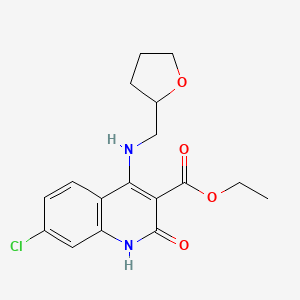

![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)
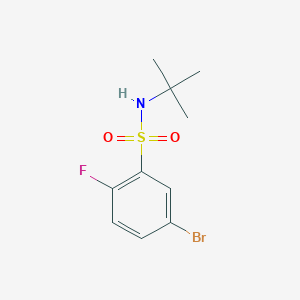
![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)